molecular formula C9H12N2O B13910217 (5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

(5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B13910217
M. Wt: 164.20 g/mol
InChI Key: OFLIZMHGJUWIHY-VJSCVCEBSA-N
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Description

(5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is a chemical compound with a unique structure that includes a cyclopropyl group, a methyl group, and a nitrile group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and methyl acrylate as starting materials. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and nitrile formation. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like butyllithium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine compounds.

Scientific Research Applications

(5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-2-Isopropyl-5-methylcyclohexanone
  • (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

Uniqueness

(5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific structural features, such as the cyclopropyl and nitrile groups. These features confer distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in specific research and industrial contexts .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(5R)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9?/m1/s1

InChI Key

OFLIZMHGJUWIHY-VJSCVCEBSA-N

Isomeric SMILES

C[C@@H]1CC(C(=O)N1)(C#N)C2CC2

Canonical SMILES

CC1CC(C(=O)N1)(C#N)C2CC2

Origin of Product

United States

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